Zilpaterol-d7

Description

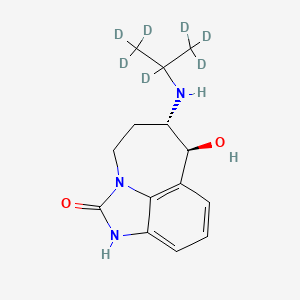

Structure

3D Structure

Properties

IUPAC Name |

(9S,10S)-10-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-9-hydroxy-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O2/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19)/t11-,13-/m0/s1/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTCZWJCLIRCOJ-FNKPLXHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Data Presentation: Isotopic and Chemical Purity Specifications

An In-Depth Technical Guide to the Isotopic Purity of Zilpaterol-d7

For researchers, scientists, and drug development professionals utilizing this compound, a precise understanding of its isotopic purity is paramount for ensuring experimental accuracy and reliability. This deuterated analog of Zilpaterol is frequently employed as an internal standard for the quantification of Zilpaterol in various matrices by mass spectrometry (MS).[1] The efficacy of an internal standard is fundamentally dependent on its chemical and isotopic purity. This guide provides a comprehensive overview of the isotopic purity of commercially available this compound, details the experimental protocols for its verification, and offers context through its biological mechanism.

The isotopic and chemical purity of this compound can vary between suppliers and even between different batches from the same supplier. The data presented below is compiled from publicly available product information. It is crucial for researchers to consult the certificate of analysis for the specific lot they are using.

| Supplier | Purity Specification | Method | Reference |

| Cayman Chemical | ≥99% deuterated forms (d1-d7); ≤1% d0 | Not Specified | [1][2] |

| Chemical Purity: ≥95% | Not Specified | [1] | |

| HPLC Purity: 99.4% | HPLC | [2] | |

| Santa Cruz Biotechnology | Purity: ≥95% | Not Specified | [3] |

| Clearsynth | Purity by HPLC: 95.40% | HPLC | [4] |

Deuterium Incorporation : This value, often expressed as "≥99% deuterated forms (d1-d7)," indicates the percentage of the compound that contains at least one deuterium atom. The specification "≤1% d0" refers to the maximum allowable percentage of the unlabeled Zilpaterol compound.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity for deuterated compounds is a critical quality control step.[5] High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed for this purpose.[5]

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique for assessing isotopic purity by differentiating and quantifying the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).[6]

Methodology:

-

Sample Preparation : A stock solution of this compound is prepared in a suitable solvent, such as methanol or DMSO.[1]

-

Chromatographic Separation (LC-MS) : The sample is introduced into a liquid chromatography (LC) system coupled to a high-resolution mass spectrometer. The LC step separates the analyte from any potential impurities. A typical method would involve a C18 column with a gradient elution using mobile phases like water and acetonitrile with formic acid.

-

Mass Spectrometric Analysis : The eluent is ionized, commonly using electrospray ionization (ESI), and the ions are transferred to the mass analyzer (e.g., Orbitrap or TOF).[6] The mass spectrometer is operated in full scan mode to detect the molecular ions of this compound and its isotopologues.

-

Data Analysis : The isotopic distribution is determined by extracting the ion currents for the unlabeled compound (d0) and all deuterated forms (d1 through d7). The isotopic purity is calculated based on the relative abundance of these H/D isotopolog ions.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides information on the overall isotopic distribution, NMR spectroscopy is invaluable for confirming the positions of the deuterium labels and the structural integrity of the molecule.[5]

Methodology:

-

Sample Preparation : A sufficient amount of the this compound sample is dissolved in a suitable deuterated NMR solvent (e.g., DMSO-d6, Methanol-d4).

-

Data Acquisition : ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR) spectra are acquired.

-

Spectral Analysis : In the ¹H NMR spectrum, the absence or reduction in the intensity of signals corresponding to the positions of deuteration confirms successful labeling. The ²H NMR spectrum will show signals at the chemical shifts where deuterium has been incorporated. By comparing the integrals of the signals in the ¹H spectrum, the relative percentage of isotopic purity can be estimated.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for determining isotopic purity and the biological signaling pathway of Zilpaterol.

Caption: Workflow for Isotopic Purity Determination using LC-MS/MS.

Caption: Simplified Signaling Pathway of Zilpaterol.

Application Context: Zilpaterol's Mechanism of Action

Zilpaterol is a synthetic β2-adrenergic agonist.[7] Its mechanism of action involves binding to and activating β-adrenergic receptors, primarily in muscle and fat tissues.[8] This activation stimulates the production of cyclic AMP (cAMP) via adenylate cyclase, which in turn activates Protein Kinase A (PKA).[1] The downstream effects include an increase in protein synthesis in skeletal muscle and a reduction in lipogenesis (fat synthesis), leading to an overall increase in muscle mass and a decrease in fat deposition.[8][9] This repartitioning effect is the basis for its use in the cattle industry to improve feed efficiency and carcass leanness.[8] In a research context, this compound serves as an ideal internal standard for quantifying the parent compound in studies investigating its pharmacokinetics, metabolism, or presence in biological and environmental samples.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. clearsynth.com [clearsynth.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Zilpaterol - Wikipedia [en.wikipedia.org]

- 8. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 9. Zilpaterol hydrochloride alters abundance of β-adrenergic receptors in bovine muscle cells but has little effect on de novo fatty acid biosynthesis in bovine subcutaneous adipose tissue explants - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis and Characterization of Zilpaterol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of Zilpaterol-d7, a deuterated isotopologue of the β2-adrenergic agonist Zilpaterol. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound for its use as an internal standard in analytical methods, particularly in mass spectrometry-based assays.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase lean body mass and improve feed efficiency in livestock.[1][2] this compound is a stable isotope-labeled version of Zilpaterol, where seven hydrogen atoms on the isopropyl group have been replaced with deuterium.[3][4] This isotopic labeling makes it an ideal internal standard for the quantification of Zilpaterol in various biological matrices, as it co-elutes with the unlabeled analyte but is distinguishable by its higher mass.[4][5][6] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring accurate and precise quantification.[7]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₄H₁₂D₇N₃O₂ | [4][8][9] |

| Molecular Weight | 268.36 g/mol | [3][8][9] |

| Exact Mass | 268.191664079 Da | [3] |

| CAS Number | 1217818-36-4 | [4][9][10] |

| Appearance | Solid | [7] |

| Purity | ≥95% | [7][8] |

| Deuterium Incorporation | ≥99% deuterated forms (d1-d7) | [4][5][7][10] |

| Solubility | Slightly soluble in methanol and DMSO | [7] |

| Storage | -20°C | [7][9] |

Synthesis of this compound

A general synthesis of Zilpaterol starts from 4,5,6,7-tetrahydro-6-hydroxyimino-imidazo[4,5,1-jk]-[11]benzazepine-2,7 (1H,6H)-dione. This intermediate is then subjected to enamidation, hydrogenation reduction, salt formation, and crystallization to yield Zilpaterol.[]

The logical point for the introduction of the deuterium-labeled isopropyl group would be during the reductive amination step, where the primary amine of the Zilpaterol backbone is reacted with a deuterated ketone (acetone-d6) in the presence of a reducing agent. The additional deuterium atom is likely introduced through exchange during the reaction or by using a deuterated reducing agent.

Below is a diagram illustrating a plausible synthetic workflow for this compound.

Caption: Plausible synthetic workflow for this compound.

Characterization of this compound

The characterization of this compound is essential to confirm its identity, purity, and isotopic enrichment. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not publicly available, a Certificate of Analysis for a commercial standard indicates that the NMR spectrum "conforms" to the expected structure.[10] In a ¹H NMR spectrum of this compound, the signals corresponding to the isopropyl protons would be absent, confirming the successful deuteration at this position. The remaining signals of the molecule's backbone would be consistent with the structure of Zilpaterol.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for characterizing this compound, confirming its molecular weight and providing information about its fragmentation pattern.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most common technique for the analysis of Zilpaterol and its deuterated analogue.[11] In positive electrospray ionization (ESI+) mode, this compound will exhibit a protonated molecule [M+H]⁺ at m/z 269.2, which is 7 mass units higher than that of unlabeled Zilpaterol (m/z 262.2).

The fragmentation of Zilpaterol in MS/MS typically involves the loss of water and subsequent cleavages. For Zilpaterol, major fragment ions are observed at m/z 244.18 and 185.10.[11] It is expected that this compound would show a corresponding shift in the mass of fragments containing the deuterated isopropyl group.

The following table summarizes the expected and reported mass spectral data for Zilpaterol and this compound.

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Reference |

| Zilpaterol | 262.19 | 244.18, 185.10 | [11] |

| This compound | 269.2 | Expected fragments shifted by +7 Da | Inferred |

An experimental workflow for the analysis of this compound using LC-MS/MS is depicted below.

Caption: Experimental workflow for LC-MS/MS analysis.

Application as an Internal Standard

This compound is primarily used as an internal standard for the quantitative analysis of Zilpaterol in various samples, including biological tissues and animal feed.[4][5][7] The co-extraction and co-analysis of the deuterated standard with the native analyte allows for the correction of analytical variability, leading to highly accurate and reliable results.

Experimental Protocol for Sample Analysis

The following is a generalized protocol for the determination of Zilpaterol using this compound as an internal standard. Specific parameters may need to be optimized depending on the matrix and instrumentation.

1. Sample Preparation:

- Homogenize the sample matrix (e.g., tissue, feed).

- Spike the homogenized sample with a known amount of this compound solution.

- Perform extraction using an appropriate solvent (e.g., acetonitrile, ethyl acetate).

- Clean up the extract using solid-phase extraction (SPE) to remove interfering substances.

- Evaporate the solvent and reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

- Inject the reconstituted sample into an LC-MS/MS system.

- Separate the analytes using a suitable C18 column with a gradient elution of mobile phases such as acetonitrile and water with formic acid or ammonium acetate.

- Detect the precursor and product ions for both Zilpaterol and this compound using Multiple Reaction Monitoring (MRM) mode.

3. Quantification:

- Construct a calibration curve by plotting the ratio of the peak area of Zilpaterol to the peak area of this compound against the concentration of Zilpaterol standards.

- Determine the concentration of Zilpaterol in the unknown samples by interpolating their peak area ratios on the calibration curve.

The relationship between the analyte, internal standard, and the analytical process is illustrated in the diagram below.

Caption: Logic of quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol in a variety of matrices. This technical guide has provided a comprehensive overview of its synthesis, characterization, and application. While a detailed, publicly available synthesis protocol remains elusive, a plausible synthetic route has been proposed based on established chemical principles. The characterization data, primarily from mass spectrometry, confirms its identity and suitability as an internal standard. The provided experimental workflows and logical diagrams offer a clear understanding of the synthesis and analytical processes involving this compound, making this guide a valuable resource for researchers and professionals in the field.

References

- 1. This compound | β adrenergic receptor agonist | TargetMol [targetmol.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C14H19N3O2 | CID 131698902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]

- 6. researchgate.net [researchgate.net]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. nucleus.iaea.org [nucleus.iaea.org]

- 9. clearsynth.com [clearsynth.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

The Role of Zilpaterol-d7 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of Zilpaterol-d7 when used as an internal standard in quantitative analytical methods. It is designed to offer a comprehensive resource for researchers, scientists, and drug development professionals who utilize mass spectrometry-based techniques for the detection and quantification of Zilpaterol.

Core Principles: The Mechanism of Action of a Deuterated Internal Standard

This compound serves as an ideal internal standard for the quantification of Zilpaterol in various biological matrices.[1][2][3] Its efficacy is rooted in the principles of isotope dilution mass spectrometry (IDMS). The "mechanism of action" in this context is not pharmacological but rather physicochemical and analytical.

Stable isotopically labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in mass spectrometry.[4] This is because they exhibit nearly identical chemical and physical properties to the unlabeled analyte of interest.[4] this compound, a deuterium-labeled version of Zilpaterol[5], is therefore an exemplary internal standard for quantitative analysis.

The core of its function lies in its ability to mimic the behavior of the native Zilpaterol throughout the entire analytical process, from sample preparation to detection. This includes:

-

Extraction Efficiency: this compound will have a comparable extraction recovery to Zilpaterol from the sample matrix.

-

Chromatographic Co-elution: Due to its similar polarity and chemical structure, this compound co-elutes with Zilpaterol during chromatographic separation. This is crucial for compensating for matrix effects.[6]

-

Ionization Efficiency: Both Zilpaterol and this compound will experience similar ionization suppression or enhancement in the mass spectrometer's ion source.

By adding a known concentration of this compound to a sample, any variations or losses during the analytical workflow will affect both the analyte and the internal standard proportionally. The mass spectrometer can differentiate between the two compounds based on their mass-to-charge ratio (m/z) due to the presence of deuterium atoms in this compound. The quantification is then based on the ratio of the analyte signal to the internal standard signal, which remains constant even if the absolute signal intensities fluctuate. This significantly improves the accuracy, precision, and reproducibility of the analytical method.[6][7]

Experimental Protocols and Data

The use of this compound as an internal standard is prevalent in methods for detecting Zilpaterol residues in various matrices, particularly in animal-derived food products.

Sample Preparation and Extraction

A common workflow for the analysis of Zilpaterol in tissue samples involves the following steps:

-

Homogenization: The tissue sample (e.g., muscle, liver, kidney) is homogenized.[8][9]

-

Fortification: A known amount of this compound internal standard is added to the homogenized sample.[8]

-

Extraction: The sample is extracted using an organic solvent, often methanol or acetonitrile.[8][9] In some methods, a liquid-liquid extraction is also employed.[10]

-

Purification: The extract is purified to remove interfering matrix components. This is commonly achieved through solid-phase extraction (SPE).[8][9][10]

Chromatographic and Mass Spectrometric Analysis

The purified extract is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Chromatography: Separation is typically performed on a C18 reversed-phase column.[7][10] A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is used.[7][10]

-

Mass Spectrometry: Detection is achieved using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in positive ion mode.[8] Specific precursor-to-product ion transitions (m/z) are monitored for both Zilpaterol and this compound to ensure selectivity and accurate quantification. For Zilpaterol, common ions monitored are m/z 244 and 185.[7]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various studies that have utilized this compound as an internal standard for the quantification of Zilpaterol.

| Parameter | Matrix | Method | Value | Reference |

| Limit of Quantification (LOQ) | Meat | LC-MS/MS | 0.2 µg/kg | [7] |

| Limit of Quantification (LOQ) | Beef | LC-MS/MS | 0.2 µg/kg | [10] |

| Limit of Quantification (LOQ) | Ractopamine in Meat | LC-MS/MS | 0.4 µg/kg | [7] |

| Analyte | Matrix | Spiked Concentration | Average Recovery (%) | Reference |

| Zilpaterol | Meat | Not Specified | 94.1 - 120.0 | [7] |

| Clenbuterol | Meat | Not Specified | 109.1 - 118.3 | [7] |

| Ractopamine | Meat | Not Specified | 95.3 - 109.0 | [7] |

| Zilpaterol | Beef | 0.4 µg/kg | 100.9 - 108.5 (intra-day) | [10] |

| Zilpaterol | Beef | 0.4 µg/kg | 103.3 - 104.5 (inter-day) | [10] |

Visualizations

Logical Relationship of an Internal Standard

References

- 1. This compound - Applications - CAT N°: 22903 [bertin-bioreagent.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. R-Zilpaterol-d7 | TargetMol [targetmol.com]

- 6. texilajournal.com [texilajournal.com]

- 7. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fao.org [fao.org]

- 9. mhlw.go.jp [mhlw.go.jp]

- 10. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

The Metabolic Journey of Zilpaterol-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a β2-adrenergic agonist approved for use in cattle to enhance growth performance and carcass leanness[2]. Its mechanism of action involves binding to β2-adrenergic receptors, primarily in muscle and adipose tissues, initiating a signaling cascade that leads to increased protein synthesis and decreased lipogenesis[3][4]. Understanding the metabolic fate of Zilpaterol is crucial for assessing its safety, determining withdrawal periods in food-producing animals, and developing accurate analytical methods for residue monitoring. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of Zilpaterol, with the understanding that this information is directly applicable to its deuterated analogue, Zilpaterol-d7.

Absorption and Distribution

Following oral administration, Zilpaterol is readily absorbed. In cattle, it is administered as a feed additive[2]. Studies in various animal models, including rats and cattle, demonstrate systemic distribution of the compound. The highest concentrations of Zilpaterol and its metabolites are typically found in the organs of metabolism and excretion, namely the liver and kidneys[2].

Metabolism: The Biotransformation of Zilpaterol

The metabolism of Zilpaterol is qualitatively and quantitatively similar across species studied, including rats, swine, and cattle[1]. The primary biotransformation pathways involve oxidation and dealkylation.

Major Metabolites

Two major metabolites of Zilpaterol have been identified[1]:

-

Deisopropyl-Zilpaterol: Formed through the removal of the isopropyl group.

-

Hydroxy-Zilpaterol: Formed through the hydroxylation of the Zilpaterol molecule.

Unchanged parent Zilpaterol is also a significant component of the residues found in tissues and excreta[1].

Metabolic Pathway of Zilpaterol

The metabolic transformation of Zilpaterol primarily occurs in the liver. The following diagram illustrates the proposed metabolic pathway.

Caption: Proposed metabolic pathway of Zilpaterol.

Excretion

Zilpaterol and its metabolites are primarily eliminated from the body through urine, with a smaller proportion excreted in the feces[1]. The parent compound, Zilpaterol, is the main substance excreted in the urine of cattle, swine, and rats[1].

Quantitative Data on Zilpaterol Metabolism

The following tables summarize the quantitative data on the excretion and tissue residue depletion of Zilpaterol. This data is derived from studies using radiolabeled Zilpaterol ([14C]Zilpaterol) to trace its fate in biological systems.

Table 1: Excretion of [14C]Zilpaterol in Cattle (Steers) Following a Single Oral Dose

| Time Post-Dose | Route of Excretion | Mean % of Administered Dose |

| 8 days | Urine | 88.2[1] |

| 8 days | Feces | 8.7[1] |

| Total | 96.9 [1] |

Table 2: Tissue Residue Depletion of Zilpaterol in Sheep Following Dietary Administration for 10 Days

| Withdrawal Period | Liver (ng/g) | Kidney (ng/g) | Muscle (ng/g) |

| 0 days | 29.3[5] | 29.6[5] | 13.3[5] |

| 2 days | 1.5[5] | 1.10[5] | 0.86[5] |

| 5 days | 0.13[5] | 0.09[5] | 0.12[5] |

| 9 days | 0.10[5] | Below Detection Limit | 0.08[5] |

Experimental Protocols

Accurate quantification of Zilpaterol and its metabolites is essential for regulatory monitoring and research. The following sections outline a typical experimental workflow for the analysis of Zilpaterol residues in biological matrices.

Experimental Workflow for Tissue Residue Analysis

Caption: General workflow for Zilpaterol residue analysis in tissues.

Detailed Methodology for LC-MS/MS Analysis of Zilpaterol in Muscle Tissue

This protocol is a synthesized example based on common practices described in the literature[4][6].

1. Sample Preparation:

- Weigh 5 g of homogenized muscle tissue into a 50 mL centrifuge tube.

- Add a known concentration of this compound internal standard solution.

- Add 10 mL of a suitable extraction solvent (e.g., acetonitrile or ethyl acetate).

- Homogenize the sample for 1 minute using a high-speed homogenizer.

- Centrifuge at 10,000 x g for 10 minutes at 4°C.

- Collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

- Condition an SPE cartridge (e.g., C18) with methanol followed by water.

- Load the supernatant onto the SPE cartridge.

- Wash the cartridge with a low-polarity solvent to remove interferences.

- Elute Zilpaterol and this compound with a suitable elution solvent (e.g., methanol with 2% formic acid).

- Evaporate the eluate to dryness under a gentle stream of nitrogen.

- Reconstitute the residue in a small volume of the initial mobile phase.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC):

- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to separate Zilpaterol from matrix components.

- Flow Rate: 0.3 mL/min.

- Injection Volume: 5-10 µL.

- Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Positive Electrospray Ionization (ESI+).

- Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both Zilpaterol and this compound.

4. Quantification:

- Generate a calibration curve using standards of known Zilpaterol concentrations and a fixed concentration of this compound.

- Calculate the concentration of Zilpaterol in the sample by comparing the peak area ratio of Zilpaterol to this compound against the calibration curve.

Signaling Pathway of Zilpaterol

Zilpaterol exerts its effects by activating the β2-adrenergic receptor signaling pathway. This pathway is a classic example of a G-protein coupled receptor (GPCR) cascade.

Caption: Simplified β2-adrenergic receptor signaling pathway activated by Zilpaterol.

Upon binding of Zilpaterol to the β2-adrenergic receptor on the cell surface, the associated Gs protein is activated[7][8]. This, in turn, activates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP)[7][8]. The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA)[9][10]. PKA then phosphorylates various downstream targets, including transcription factors like CREB (cAMP response element-binding protein), which ultimately results in increased transcription of genes involved in protein synthesis and muscle growth[11]. PKA also plays a role in promoting lipolysis in adipose tissue[8].

Conclusion

The metabolic fate of Zilpaterol is well-characterized, with deisopropylation and hydroxylation being the primary biotransformation routes. The parent compound and its metabolites are predominantly excreted in the urine. While specific metabolic studies on this compound are not extensively published, its metabolic profile is expected to mirror that of Zilpaterol. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide offer a solid foundation for researchers and professionals working with this compound. Accurate analytical methods, utilizing deuterated internal standards like this compound, are critical for reliable quantification and ensuring regulatory compliance.

References

- 1. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. researchgate.net [researchgate.net]

- 4. mhlw.go.jp [mhlw.go.jp]

- 5. Tissue residues and urinary excretion of zilpaterol in sheep treated for 10 days with dietary zilpaterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Adrenergic receptor - Wikipedia [en.wikipedia.org]

- 9. cAMP signaling in skeletal muscle adaptation: hypertrophy, metabolism, and regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Alterations of cAMP-dependent signaling in dystrophic skeletal muscle [frontiersin.org]

Methodological & Application

Application Note: Quantification of Zilpaterol in Biological Matrices Using Zilpaterol-d7 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for the quantitative analysis of Zilpaterol in various biological matrices, such as animal tissues (muscle, liver, kidney) and plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure accuracy and precision, a stable isotope-labeled internal standard, Zilpaterol-d7, is employed.[1][2] The described methodology, encompassing sample preparation, chromatographic separation, and mass spectrometric detection, is tailored for researchers, scientists, and professionals in drug development and food safety monitoring.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase muscle mass and improve feed efficiency in livestock.[4][5] Its use is regulated, and monitoring its residue levels in food products of animal origin is crucial for consumer safety.[4][6] LC-MS/MS has emerged as the preferred analytical technique for the determination of Zilpaterol due to its high sensitivity and selectivity.[3][7] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry. It effectively compensates for variations during sample preparation and potential matrix effects during ionization, leading to highly reliable and reproducible results.[8] This document outlines a comprehensive protocol for the extraction and quantification of Zilpaterol in biological samples.

Experimental Protocols

Materials and Reagents

-

Zilpaterol hydrochloride (analytical standard)

-

This compound (internal standard)[9]

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Water (deionized or Milli-Q)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[6]

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Accurately weigh and dissolve Zilpaterol and this compound in methanol to prepare individual stock solutions. Store at -20°C.[2]

-

Working Standard Solutions: Prepare intermediate and working standard solutions by serial dilution of the stock solutions with methanol or an appropriate solvent mixture (e.g., methanol:water).

-

Internal Standard Spiking Solution: Dilute the this compound stock solution to a final concentration of 100 ng/mL (or other suitable concentration) in the initial extraction solvent.

Sample Preparation (Animal Tissue)

This protocol is a general guideline and may require optimization for specific tissue types.

-

Spiking: Add a known volume of the this compound internal standard spiking solution to the homogenized sample.

-

Extraction:

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 1 mL) of the initial mobile phase.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[2]

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization based on the specific instrumentation used.

Liquid Chromatography (LC) System:

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 mm x 150 mm, 3.5 µm)[1] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile[1] |

| Gradient | Start with 90% A, decrease to 10% A over 7 minutes, hold for 3 minutes, then return to initial conditions.[1] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 35 - 40°C[1] |

| Injection Volume | 5 - 10 µL |

Mass Spectrometry (MS) System:

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Positive[3] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| MRM Transitions | See Table 1 |

Table 1: MRM Transitions for Zilpaterol and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| Zilpaterol | 262.2 | 185.1 | 244.1[1] |

| This compound | 269.2 | 185.1 | 251.2[10] |

Quantitative Data Summary

The following tables summarize typical performance data for the quantification of Zilpaterol using this compound as an internal standard.

Table 2: Method Validation Parameters

| Parameter | Result |

| Linearity (R²) | > 0.99[2][7] |

| Limit of Quantification (LOQ) | 0.2 - 1.3 µg/kg (tissue)[1][7] |

| Recovery | 94.1% - 120.0%[1] |

| Intra-day Precision (CV%) | < 15% |

| Inter-day Precision (CV%) | < 15% |

Diagrams

Caption: Experimental workflow for the quantification of Zilpaterol using this compound as an internal standard.

Conclusion

The described LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of Zilpaterol in biological matrices. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring high-quality data in complex samples. This application note serves as a comprehensive guide for laboratories involved in veterinary drug residue analysis and pharmacokinetic studies.

References

- 1. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jfda-online.com [jfda-online.com]

- 3. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fao.org [fao.org]

- 5. hdb.ugent.be [hdb.ugent.be]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 9. fda.gov.tw [fda.gov.tw]

- 10. researchgate.net [researchgate.net]

Application Note: High-Throughput Analysis of Zilpaterol-d7 in Urine using Solid-Phase Extraction and LC-MS/MS

Abstract

This application note details a robust and sensitive method for the quantification of Zilpaterol-d7 in urine samples. The protocol employs a solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method is suitable for researchers, scientists, and drug development professionals requiring accurate determination of this compound in a biological matrix. All quantitative data is summarized for clear comparison, and a detailed experimental protocol is provided.

Introduction

Zilpaterol is a β2-adrenergic agonist used as a growth promoter in livestock. Its detection in urine is crucial for both regulatory monitoring in food production and for anti-doping purposes in sports. The use of a deuterated internal standard, this compound, is essential for accurate quantification by correcting for matrix effects and variations in sample preparation and instrument response. This document provides a comprehensive protocol for the sample preparation and analysis of this compound in urine.

Data Presentation

The following table summarizes the quantitative performance data from various validated methods for Zilpaterol analysis in urine, providing a benchmark for the expected performance of the described protocol.

| Parameter | Method | Value | Reference |

| Recovery | UPLC-MS/MS | 94-104% (interday) | [1][2][3] |

| UPLC-MS/MS | 97-102% (intraday) | [1][2][3] | |

| LC-MS/MS | 71.0-117.0% | [4] | |

| Limit of Detection (LOD) | LC-MS/MS | 0.01-2.71 µg/L | [4] |

| LC-MS/MS | 1 ng/mL | [5] | |

| ASAP-MS | 1.1 ng/mL | [6] | |

| MDESI-MS | 1.3 ng/mL | [6] | |

| Limit of Quantification (LOQ) | LC-MS/MS | 0.05-7.52 µg/L | [4] |

| LC-Q-Orbitrap HRMS | 0.025–0.091 μg/kg | [1][2] | |

| ASAP-MS | 3.7 ng/mL | [6] | |

| MDESI-MS | 4.4 ng/mL | [6] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the extraction and analysis of this compound from urine samples.

Materials and Reagents

-

This compound standard (Toronto Research Chemicals Inc. or equivalent)[4]

-

β-glucuronidase from Helix pomatia

-

Sodium acetate buffer (0.2 M, pH 5.0)

-

Phosphate buffer (0.02 M, pH 7.2)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonia solution

-

Deionized water

-

Solid-Phase Extraction (SPE) cartridges (Oasis HLB or equivalent)[4]

Sample Preparation Workflow

Caption: Workflow for this compound Sample Preparation and Analysis.

Detailed Protocol

-

Sample Hydrolysis:

-

To 5 mL of urine sample in a centrifuge tube, add the internal standard this compound.

-

Add 5 mL of 0.2 M sodium acetate buffer (pH 5.0).[4]

-

Add 5 mL of 0.02 M phosphate buffer (pH 7.2).[4]

-

Vortex the sample for 1 minute.[4]

-

Centrifuge at 2000 rpm for 5 minutes at room temperature.[4]

-

Add 20 µL of β-glucuronidase solution.[4]

-

Incubate the mixture at 37°C for 17 hours to ensure complete hydrolysis of any conjugated Zilpaterol.[4]

-

-

Solid-Phase Extraction (SPE):

-

Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the entire hydrolyzed urine sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 5% methanol in water to remove interferences.

-

Elute the this compound from the cartridge using 5 mL of 2% ammonia in methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis

The analysis is performed using a liquid chromatograph coupled to a triple quadrupole mass spectrometer.

-

LC Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to ensure separation of Zilpaterol from matrix components.

-

Ionization Mode: Electrospray Ionization (ESI) Positive

-

MS/MS Transitions: Specific precursor and product ions for both Zilpaterol and this compound should be monitored in Multiple Reaction Monitoring (MRM) mode.

Conclusion

The described solid-phase extraction and LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in urine. The protocol is designed for high-throughput analysis and delivers excellent recovery and low limits of detection, making it suitable for a wide range of research and monitoring applications. The provided quantitative data and detailed methodology will aid researchers in the successful implementation of this analytical procedure.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Multi-class/residue method for determination of veterinary drug residues, mycotoxins and pesticide in urine using LC-MS/MS technique - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sporadic worldwide “clusters” of feed driven Zilpaterol identifications in racing horses: a review and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application of Zilpaterol-d7 in Food Safety and Residue Testing

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Zilpaterol is a β-adrenergic agonist utilized in the livestock industry to promote muscle growth and improve feed efficiency in cattle.[1][2] Its use, however, is regulated due to potential risks to human consumers if residues exceed established maximum residue limits (MRLs).[3][4] Consequently, highly sensitive and specific analytical methods are crucial for monitoring Zilpaterol residues in food products of animal origin. Zilpaterol-d7, a deuterated analog of Zilpaterol, serves as an ideal internal standard for quantification in mass spectrometry-based methods, ensuring accuracy and precision in residue analysis.[5][6] This document provides detailed application notes and protocols for the use of this compound in food safety and residue testing.

Zilpaterol is a β2-adrenoreceptor agonist that enhances lean body mass by stimulating protein synthesis in skeletal muscle and reducing fat deposition.[5][7] Its mechanism of action involves the activation of protein kinase A.[5] Due to its efficacy, Zilpaterol has been a subject of interest and scrutiny in the food production industry.[8]

Application of this compound in Quantitative Analysis

This compound is primarily employed as an internal standard in analytical methods for the detection and quantification of Zilpaterol residues in various biological matrices, including muscle, liver, kidney, and plasma.[7][9][10] The use of a stable isotope-labeled internal standard like this compound is critical for correcting variations in sample preparation and instrumental analysis, thereby improving the accuracy and reliability of the results.[10]

The most common analytical technique for this purpose is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high selectivity and sensitivity.[9][11] Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized.[5]

Signaling Pathway of Zilpaterol

The mechanism of action of Zilpaterol as a β-adrenergic agonist involves the activation of a specific signaling cascade within muscle and fat cells. This pathway ultimately leads to increased protein synthesis and decreased fat storage.

Figure 1: Simplified signaling pathway of Zilpaterol in target cells.

Experimental Protocols

Sample Preparation: Extraction of Zilpaterol from Bovine Tissues

This protocol describes a general method for the extraction of Zilpaterol from tissue samples for subsequent analysis by LC-MS/MS.

Materials:

-

Bovine tissue (muscle, liver, or kidney)

-

This compound internal standard solution

-

Methanol, HPLC grade[12]

-

Ethyl acetate[11]

-

0.2 M Ammonium acetate buffer[11]

-

β-glucuronidase/arylsulfatase[11]

-

n-hexane[11]

-

Solid Phase Extraction (SPE) cartridges (e.g., Cation Exchange)[10]

-

Homogenizer[12]

-

Centrifuge[12]

-

Vortex mixer[12]

Procedure:

-

Weigh 1.0 g of homogenized bovine tissue into a centrifuge tube.[10]

-

Spike the sample with a known concentration of this compound internal standard solution.[6][10]

-

Add 5 mL of 0.2 M ammonium acetate buffer and β-glucuronidase/arylsulfatase.[11]

-

Incubate the mixture in a water bath.[12]

-

Add 5 mL of ethyl acetate and vortex for 1 minute.[11]

-

Centrifuge at 4000 rpm for 10 minutes.[12]

-

Transfer the supernatant (ethyl acetate layer) to a clean tube.

-

Repeat the extraction (steps 5-7) and combine the supernatants.

-

Perform a liquid-liquid partitioning step with n-hexane to defat the extract.[11]

-

Evaporate the final extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for SPE.

Sample Clean-up: Solid Phase Extraction (SPE)

This protocol outlines the clean-up of the tissue extract using SPE to remove interfering matrix components.

Procedure:

-

Condition the cation exchange SPE cartridge with methanol followed by water.

-

Load the reconstituted extract onto the SPE cartridge.

-

Wash the cartridge with a non-eluting solvent to remove impurities.

-

Elute the analyte (Zilpaterol and this compound) with an appropriate elution solvent (e.g., methanol containing ammonia).[10]

-

Evaporate the eluate to dryness.

-

Reconstitute the final residue in the mobile phase for LC-MS/MS analysis.

Figure 2: General experimental workflow for Zilpaterol residue analysis.

Instrumental Analysis: LC-MS/MS

Instrumentation:

-

Liquid Chromatograph coupled to a Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source.[11]

LC Conditions (Example):

-

Column: C18 reverse-phase column[11]

-

Mobile Phase A: 10 mM Ammonium acetate in water[11]

-

Mobile Phase B: Acetonitrile[11]

-

Gradient: A linear gradient from high aqueous to high organic content.[11]

-

Flow Rate: 0.2 - 0.4 mL/min[11]

-

Injection Volume: 10 µL[11]

MS/MS Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)[9]

-

Detection Mode: Selected Reaction Monitoring (SRM)[9]

-

Precursor and Product Ions: Specific m/z transitions for Zilpaterol and this compound need to be determined and optimized.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of Zilpaterol using this compound as an internal standard, as reported in various studies.

Table 1: Method Performance Characteristics

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Beef | 0.2 µg/kg | [11] |

| Beef | 0.2 µg/kg | [3] | |

| Bovine Liver, Kidney, Muscle | 0.250 µg/kg | [7] | |

| Linearity (r² or R²) | Beef | > 0.999 | [11] |

| Meat | 0.9979 | [3] | |

| Recovery | Beef (Intra-day) | 100.9 - 108.5% | [11] |

| Beef (Inter-day) | 103.3 - 104.5% | [11] | |

| Meat | 94.1 - 120.0% | [3] | |

| Muscle and Viscera | 87.6 - 111.5% | [13] |

Table 2: Maximum Residue Limits (MRLs) for Zilpaterol

| Regulatory Body | Tissue | MRL (µg/kg or ppb) | Reference |

| Codex Alimentarius | Muscle | 0.5 | [14] |

| Liver | 3.5 | [14] | |

| Kidney | 3.3 | [14] | |

| US FDA | Muscle | 18 (as Zilpaterol free base) | [6] |

| Liver | 44 (as Zilpaterol free base) | [6] | |

| Kidney | 88 (as Zilpaterol free base) | [6] | |

| Fat | 88 (as Zilpaterol free base) | [6] | |

| Health Canada | Muscle | 2 | [3] |

| Liver | 5 | [3] | |

| Kidney | 5 | [3] |

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Zilpaterol residues in food products. Its use as an internal standard in LC-MS/MS methods allows for robust and reliable monitoring, ensuring compliance with regulatory MRLs and safeguarding consumer health. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals involved in food safety and residue testing.

References

- 1. nal.usda.gov [nal.usda.gov]

- 2. Randox Food Diagnostics Offers Semi-Quantitative Determination of Zilpaterol in Beef Tissue Samples - Just Food [just-food.com]

- 3. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CAC46/ Maximum residue limits for zilpaterol adopted by Codex Alimentarius Commission | CODEXALIMENTARIUS [fao.org]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. animaldrugsatfda.fda.gov [animaldrugsatfda.fda.gov]

- 7. apvma.gov.au [apvma.gov.au]

- 8. researchgate.net [researchgate.net]

- 9. Determination of zilpaterol in a residue depletion study using LC-MS/MS in cattle plasma, muscle, liver and kidney - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fao.org [fao.org]

- 11. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

- 12. fda.gov.tw [fda.gov.tw]

- 13. jfda-online.com [jfda-online.com]

- 14. WHO | JECFA [apps.who.int]

Application Notes and Protocols for Zilpaterol-d7 in Pharmacokinetic and Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and essential data for utilizing Zilpaterol-d7 as an internal standard in pharmacokinetic (PK) and metabolism studies of zilpaterol. The information is intended to guide researchers in developing robust and accurate analytical methods for quantifying zilpaterol in biological matrices.

Introduction

Zilpaterol is a β2-adrenergic agonist used to increase lean body mass in cattle.[1] Understanding its pharmacokinetic and metabolic profile is crucial for ensuring food safety and optimizing its use. This compound, a deuterated analog of zilpaterol, is the ideal internal standard for quantification by mass spectrometry.[1][2] Its use corrects for matrix effects and variations in sample processing, leading to improved accuracy and precision in analytical results.[2]

Zilpaterol exerts its effects by binding to β-adrenergic receptors, which triggers a signaling cascade involving Gs proteins, adenylyl cyclase, and cyclic adenosine monophosphate (cAMP), ultimately activating protein kinase A (PKA).[3] Metabolism of zilpaterol primarily occurs through N-deisopropylation and hydroxylation.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for zilpaterol, essential for designing and interpreting pharmacokinetic and metabolism studies.

Table 1: Physicochemical Properties of Zilpaterol and this compound

| Property | Zilpaterol | This compound |

| Chemical Formula | C₁₄H₁₉N₃O₂ | C₁₄H₁₂D₇N₃O₂ |

| Molecular Weight | 261.32 g/mol | 268.36 g/mol |

| Purity | ≥98% | ≥95% (Zilpaterol) |

| Deuterium Incorporation | N/A | ≥99% (d1-d7) |

| Storage | -20°C | -20°C |

| Stability | ≥4 years | ≥4 years |

Table 2: Pharmacokinetic Parameters of Zilpaterol in Cattle and Rats

| Species | Matrix | Dose | Cmax | Tmax | Elimination Half-life (t1/2) |

| Cattle | Plasma | 0.15 mg/kg bw/day | 16.8 - 22.4 ng/mL | 10 - 12 h | Phase 1: 11.9 - 13.2 h |

| Rat | Plasma | 1 mg/kg (oral) | Not Specified | Not Specified | Not Specified |

| Human | Plasma | 0.25 - 2.0 mg (single dose) | Dose-dependent | 1 h | Not Specified |

Table 3: LC-MS/MS Parameters for the Quantification of Zilpaterol using this compound

| Parameter | Setting |

| Chromatography | |

| Column | C18 reverse-phase (e.g., 2.1 mm x 150 mm, 3 µm)[5] |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Optimized for separation |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C[5] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Monitored Ions (m/z) | Zilpaterol: 244 (Quantifier), 185, 202 (Qualifiers)[2] |

| This compound: 275.2 (Precursor Ion) -> [Product ions to be determined empirically] | |

| Collision Energy | Optimized for each transition |

Experimental Protocols

Preparation of Standard Solutions

Objective: To prepare stock and working solutions of zilpaterol and this compound for calibration curves and quality control samples.

Materials:

-

Zilpaterol hydrochloride reference standard

-

This compound

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water

-

Volumetric flasks and pipettes

Protocol:

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of zilpaterol hydrochloride and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and bring to volume. These stock solutions are typically stable for several months when stored at -20°C.[6]

-

-

Intermediate Solutions (10 µg/mL):

-

Dilute the stock solutions 1:100 with a 1:1 mixture of acetonitrile and water to create intermediate solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions by serially diluting the intermediate zilpaterol solution with the appropriate solvent (e.g., 1:1 acetonitrile/water) to create calibration standards. The concentration range should bracket the expected concentrations in the study samples.[7]

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).

-

Sample Preparation from Bovine Liver

Objective: To extract zilpaterol from bovine liver tissue for LC-MS/MS analysis.

Materials:

-

Homogenizer

-

Centrifuge

-

Solid Phase Extraction (SPE) manifold and cartridges (e.g., Cation Exchange)

-

Methanol

-

Acetonitrile

-

Ammonium hydroxide

-

0.6 M Hydrochloric acid in ethanol/water (1:1, v/v)[5]

Protocol:

-

Homogenization:

-

Fortification:

-

Spike the sample with a known amount of the this compound internal standard working solution.

-

-

Extraction:

-

Add 10 mL of methanol and vortex for 1 minute.[4]

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Repeat the extraction step with another 10 mL of methanol and combine the supernatants.

-

-

Solid Phase Extraction (SPE) Clean-up:

-

Condition a cation exchange SPE cartridge with methanol followed by water.

-

Load the combined supernatant onto the SPE cartridge.

-

Wash the cartridge with water followed by methanol to remove interfering substances.

-

Elute zilpaterol and this compound with 5 mL of 5% ammonium hydroxide in methanol.

-

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase starting condition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

-

Visualizations

Caption: Workflow for sample preparation.

References

- 1. A Meta-Analysis of Zilpaterol and Ractopamine Effects on Feedlot Performance, Carcass Traits and Shear Strength of Meat in Cattle | PLOS One [journals.plos.org]

- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. fao.org [fao.org]

- 5. mhlw.go.jp [mhlw.go.jp]

- 6. nucleus.iaea.org [nucleus.iaea.org]

- 7. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]

Application Notes & Protocols: Zilpaterol-d7 Standard Solutions

Audience: Researchers, scientists, and drug development professionals.

Introduction: Zilpaterol-d7 is the deuterium-labeled form of Zilpaterol, a β-adrenergic agonist. It is intended for use as an internal standard for the quantification of Zilpaterol by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS)[1][2]. The use of a stable isotope-labeled internal standard like this compound is critical for correcting matrix effects and variations in sample processing, thereby improving the accuracy and precision of analytical methods[3]. These notes provide detailed protocols for the preparation, storage, and application of this compound standard solutions.

Product Specifications and Storage

This compound is typically supplied as a solid and should be handled with care, using appropriate personal protective equipment, as it should be considered hazardous until further information is available[1].

Physical and Chemical Properties

| Property | Specification | Reference |

| Chemical Name | (6S,7S)-6-hydroxy-7-((propan-2-yl-d7)amino)-6,7,8,9-tetrahydro-2,9a-diazabenzo[cd]azulen-1(2H)-one | [1] |

| CAS Number | 1217818-36-4 | [1] |

| Molecular Formula | C₁₄H₁₂D₇N₃O₂ | [1] |

| Molecular Weight | 268.4 g/mol | [1] |

| Form | Solid | [1] |

| Chemical Purity | ≥95% (Zilpaterol) | [1] |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₇); ≤1% d₀ | [1] |

| Solubility | Slightly soluble in Methanol and DMSO | [1] |

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of the standard.

| Form | Storage Temperature | Recommended Duration | Reference |

| Solid | -20°C | ≥ 4 years | [1] |

| Solid | 4°C | 2 years | [4] |

| In Solvent | -80°C | 6 months | [4] |

| In Solvent | -20°C | 1 month | [4] |

Note: Once a stock solution is prepared, it should be aliquoted into smaller volumes for routine use to avoid repeated freeze-thaw cycles[4].

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (e.g., 100 µg/mL)

This protocol describes the preparation of a primary stock solution from the solid standard.

Materials:

-

This compound solid standard

-

Methanol (HPLC or MS-grade)

-

Analytical balance

-

Class A volumetric flask (e.g., 10 mL)

-

Pipettes and tips

-

Amber glass vials for storage

Procedure:

-

Allow the this compound vial to equilibrate to room temperature before opening to prevent condensation.

-

Accurately weigh a precise amount of the solid standard (e.g., 1 mg) using an analytical balance.

-

Quantitatively transfer the weighed solid to a 10 mL volumetric flask.

-

Add a small amount of methanol (e.g., 2-3 mL) to dissolve the solid. Sonicate briefly if necessary to ensure complete dissolution.

-

Once dissolved, bring the flask to the final volume (10 mL) with methanol.

-

Cap the flask and invert it several times to ensure homogeneity. This yields a 100 µg/mL stock solution.

-

Transfer the stock solution into amber glass vials, label clearly (Name, Concentration, Date, Solvent), and store at -20°C or -80°C as per the stability data above.

Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the stock solution to concentrations relevant for the analytical range.

Materials:

-

This compound stock solution (100 µg/mL)

-

Diluent solvent (e.g., Methanol, 0.1% Formic Acid in water, or Acetonitrile/Water mixture)

-

Volumetric flasks or appropriate tubes

-

Pipettes and tips

Procedure:

-

From the 100 µg/mL stock solution, prepare an intermediate standard (e.g., 10 µg/mL) by pipetting 1 mL of the stock into a 10 mL volumetric flask and diluting to volume with the chosen diluent.

-

From the intermediate standard, prepare a series of working solutions. For example, to prepare a 200 ng/mL working solution, dilute the 10 µg/mL intermediate standard 1:50.

-

These working solutions are then used to fortify samples or to prepare calibration curve standards.

-

Store working solutions at -20°C and prepare them fresh as needed, adhering to the recommended storage duration[4].

Application & Visualization

Workflow for Sample Analysis

This compound is primarily used as an internal standard (IS) in quantitative analysis of Zilpaterol in biological matrices, such as bovine tissues. A typical workflow involves fortifying the sample with a known amount of this compound prior to extraction and cleanup.

Caption: General workflow for tissue analysis using this compound.

Standard Solution Preparation Workflow

The preparation of standards follows a logical dilution scheme to achieve the desired final concentrations for analysis.

Caption: Workflow for preparing this compound standard solutions.

Simplified Zilpaterol Signaling Pathway

To provide context for the analyte being quantified, the diagram below illustrates the simplified mechanism of action for Zilpaterol. As a β-adrenergic agonist, it primarily acts on β-adrenergic receptors.

Caption: Simplified signaling pathway of Zilpaterol.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. fao.org [fao.org]

- 3. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Adrenergic Receptor | 1217818-36-4 | Invivochem [invivochem.com]

Application Notes and Protocols for Zilpaterol-d7 in Sports Anti-Doping Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Zilpaterol-d7 as an internal standard in the analysis of Zilpaterol in sports anti-doping contexts. The methodologies described are based on current analytical practices, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Zilpaterol in biological matrices.

Introduction

Zilpaterol is a β2-adrenergic agonist prohibited in competitive sports by the World Anti-Doping Agency (WADA) due to its potential to enhance performance by increasing muscle mass and reducing fat.[1] The detection and quantification of Zilpaterol in athlete samples, typically urine, are critical for enforcing anti-doping regulations. This compound, a deuterated analog of Zilpaterol, is the preferred internal standard for this analysis. Its chemical properties are nearly identical to Zilpaterol, but its increased mass allows it to be distinguished by mass spectrometry. This ensures accurate quantification by correcting for variations during sample preparation and analysis.

Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of Zilpaterol using this compound as an internal standard. These values are compiled from various studies and represent typical performance characteristics of the described methods.

Table 1: Method Validation Parameters for Zilpaterol Analysis in Urine

| Parameter | Value | Reference |

| Linearity (R²) | >0.99 | [2] |

| Limit of Detection (LOD) | 0.05 - 0.1 ng/mL | [3] |

| Limit of Quantification (LOQ) | 0.2 - 0.4 µg/kg | [2] |

| Recovery | 94.1 - 120.0% | [2] |

| Intraday Precision (%CV) | < 7.5% | [4] |

| Interday Precision (%CV) | < 8% | [4] |

Table 2: LC-MS/MS Parameters for Zilpaterol and this compound

| Analyte | Precursor Ion (m/z) | Product Ions (m/z) | Collision Energy (eV) |

| Zilpaterol | 262.2 | 244.1, 185.1 | Optimized per instrument |

| This compound | 269.2 | 251.1, 192.1 | Optimized per instrument |

Experimental Protocols

Protocol 1: Sample Preparation of Urine for Zilpaterol Analysis

This protocol describes the extraction and purification of Zilpaterol from a urine sample using liquid-liquid extraction (LLE).

Materials:

-

Urine sample

-

This compound internal standard solution (100 ng/mL in methanol)

-

Phosphate buffer (1 M, pH 7.0)

-

β-glucuronidase from E. coli

-

Sodium carbonate/bicarbonate buffer (pH 10)

-

Tert-butyl methyl ether (TBME)

-

Acetonitrile

-

Formic acid

-

Water, HPLC grade

-

Centrifuge

-

Nitrogen evaporator

-

Vortex mixer

Procedure:

-

Pipette 2 mL of the urine sample into a 15 mL polypropylene centrifuge tube.

-

Add 25 µL of the this compound internal standard solution.

-

Add 1 mL of 1 M phosphate buffer (pH 7.0).

-

Add 50 µL of β-glucuronidase.

-

Vortex the sample and incubate at 50°C for 1 hour to deconjugate Zilpaterol metabolites.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of sodium carbonate/bicarbonate buffer (pH 10).

-

Add 5 mL of TBME, cap the tube, and vortex for 5 minutes.

-

Centrifuge at 4000 x g for 10 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex to dissolve the residue.

-

Transfer the solution to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

Chromatographic Conditions (Typical):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: Start at 5% B, increase to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry Conditions (Typical):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

MRM Transitions: As listed in Table 2. Dwell times should be optimized for the number of analytes and the chromatographic peak width.

Visualizations

Zilpaterol Signaling Pathway

Zilpaterol, as a β2-adrenergic agonist, exerts its effects by activating the β2-adrenergic receptor, a G-protein coupled receptor. This initiates a downstream signaling cascade involving the Gs alpha subunit, adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), ultimately leading to physiological responses such as increased protein synthesis and lipolysis.[5][6][7]

Caption: Zilpaterol's mechanism of action via the β2-adrenergic signaling pathway.

Experimental Workflow for this compound Analysis

The analytical workflow for the determination of Zilpaterol in urine samples using this compound as an internal standard involves several key stages, from sample collection to data analysis.

Caption: The analytical workflow for this compound in anti-doping analysis.

References

- 1. Determination and enantioselective separation of zilpaterol in human urine after mimicking consumption of contaminated meat using high-performance liquid chromatography with tandem mass spectrometry techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development and Application of a Method for Rapid and Simultaneous Determination of Three β-agonists (Clenbuterol, Ractopamine, and Zilpaterol) using Liquid Chromatography-tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sporadic worldwide “clusters” of feed driven Zilpaterol identifications in racing horses: a review and analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Depletion of urinary zilpaterol residues in horses as measured by ELISA and UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Molecular Pathways: Beta-adrenergic signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of Zilpaterol using Zilpaterol-d7

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zilpaterol is a β-adrenergic agonist used as a growth-promoting agent in livestock to increase muscle mass and improve feed efficiency.[1][2][3] Due to potential risks to human health from residues in animal-derived food products, regulatory bodies worldwide have established maximum residue limits (MRLs), necessitating sensitive and reliable analytical methods for its detection and quantification. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) offers exceptional specificity and sensitivity for this purpose. The use of a stable isotope-labeled internal standard, such as Zilpaterol-d7, is crucial for accurate quantification as it effectively compensates for matrix effects and procedural variations during sample preparation and analysis.[4] This document outlines a comprehensive protocol for the analysis of Zilpaterol in bovine tissue using this compound and LC-HRMS.

Experimental Protocols

Preparation of Standards and Reagents

-

Standard Stock Solutions: Prepare individual stock solutions of Zilpaterol and this compound in methanol at a concentration of 100 µg/mL.[1][5]

-

Working Standard Solutions: Create a series of working standard solutions by diluting the stock solutions with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 0.2 to 10 ng/mL.[1]

-

Internal Standard (IS) Spiking Solution: Prepare a this compound working solution (e.g., 2 µg/mL) for spiking into samples.[6]

-

Reagents: All solvents (e.g., methanol, acetonitrile, water) should be LC-MS grade. Formic acid and ammonium acetate should be of high purity.

Sample Preparation: Bovine Liver Tissue

-

Homogenization: Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL polypropylene centrifuge tube.[6]

-

Internal Standard Spiking: Fortify the sample by adding a known volume (e.g., 10 µL) of the this compound internal standard solution.[6]

-

Extraction: Add 20 mL of methanol to the tube. Vortex for 10 seconds and shake vigorously for 2 minutes.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 5 minutes. Transfer the supernatant to a clean container.

-

Re-extraction: Repeat the extraction process on the remaining pellet with another 20 mL of methanol. Combine the supernatants.

-

Solid Phase Extraction (SPE) Cleanup:

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis PRiME MCX) with methanol followed by water.

-

Loading: Load the combined supernatant onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a weak solvent (e.g., water or diluted methanol) to remove interferences.

-

Elution: Elute the analytes with 5% ammonia in methanol.

-

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase. The sample is now ready for LC-HRMS analysis.

Data Presentation

LC-HRMS Instrumentation and Conditions

The following tables summarize typical starting conditions for the analysis. Parameters should be optimized for the specific instrument used.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 mm x 150 mm, 3.5 µm[4] |

| Mobile Phase A | 0.1% Formic Acid in Water[4] |

| Mobile Phase B | Acetonitrile[4] |

| Gradient | Start at 5-10% B, ramp to 90% B over 7-10 min, hold, and re-equilibrate[1][4][7] |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C[7] |

| Injection Volume | 5 µL[7] |

Table 2: High-Resolution Mass Spectrometry Parameters

| Parameter | Value |

| Instrument | Quadrupole-Orbitrap HRMS (e.g., Q Exactive) |

| Ionization Mode | Heated Electrospray Ionization (HESI), Positive[1] |

| Ion Spray Voltage | 5.0 kV[1] |

| Capillary Temp. | 350°C[1] |

| Scan Mode | Full MS / dd-MS² (data-dependent) or Parallel Reaction Monitoring (PRM) |

| Full MS Resolution | 70,000 |

| Precursor Ion (Zilpaterol) | m/z 262.19[1] |

| Precursor Ion (this compound) | m/z 269.23 |

| Product Ions (Confirmation) | m/z 244.18, 185.10[1][4] |

Quantitative Performance Data

The following table summarizes performance characteristics reported in the literature for the analysis of Zilpaterol in various matrices.

Table 3: Summary of Quantitative Performance

| Parameter | Matrix | Value | Reference |

| Linearity (r²) | Standard Solution | > 0.999 | [1] |

| Bovine Tissue | > 0.9996 | [8] | |

| Limit of Quantitation (LOQ) | Beef | 0.2 µg/kg | [1] |

| Bovine Tissue (HRMS) | 0.025 - 0.091 µg/kg | [8] | |

| Animal Products | 0.01 mg/kg (10 µg/kg) | [7] | |

| Limit of Detection (LOD) | Bovine Tissue (HRMS) | 0.015 - 0.061 µg/kg | [8] |

| Recovery | Beef (Intra-day) | 100.9% - 108.5% | [1] |

| Various Tissues | ≥ 97% | [9] | |

| Bovine Tissue (HRMS) | 71% - 99% | [8] |

Visualizations

Experimental Workflow

The overall process from sample receipt to final quantification is outlined in the workflow diagram below.

References

- 1. Establishment of a Method for Analyzing the Zilpaterol Residue in Beef Using Tandem Mass Spectrometry [jstage.jst.go.jp]